N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-methoxyphenyl substituent on the oxadiazole ring and a 3-(trifluoromethyl)benzamide moiety. The compound’s design leverages the oxadiazole scaffold, known for its metabolic stability and hydrogen-bonding capabilities, combined with a trifluoromethyl group to enhance lipophilicity and target binding.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c1-25-13-7-5-10(6-8-13)15-22-23-16(26-15)21-14(24)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKDDATVJSKGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the methoxyphenyl and trifluoromethyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions introduce the methoxyphenyl and trifluoromethyl groups through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substitution Patterns on the Oxadiazole Ring
The oxadiazole ring’s substitution significantly influences biological activity:
- MMV102872 (4-Chlorophenyl analog) : N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide demonstrates potent antifungal activity against Sporothrix spp. (MIC < 0.5 μM) and Candida auris (88% growth inhibition at 20 μM). The chloro group’s electron-withdrawing nature may enhance interactions with fungal targets compared to the methoxy group .
- LMM5 (4-Methoxyphenethyl analog) : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide inhibits C. albicans via thioredoxin reductase inhibition. The additional sulfamoyl group differentiates its mechanism from the target compound .
- Compound 61 (4-Fluorophenyl analog) : N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(methyl)-5-(trifluoromethyl)benzamide highlights the role of fluorination in improving metabolic stability and target affinity .
Key Insight : Electron-withdrawing substituents (Cl, F) on the oxadiazole ring enhance antifungal potency, while methoxy groups may offer balanced electronic and steric properties for specific targets.
Variations in the Benzamide Moiety
The benzamide substituent modulates lipophilicity and binding:
- Compound 7 (4-Bromo analog) : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide shows moderate activity, suggesting bromine’s bulkiness may hinder target interactions compared to trifluoromethyl .
- Compound 8 (4-Isopropoxy analog) : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide demonstrates that alkoxy groups can improve solubility but reduce potency relative to trifluoromethyl .
Key Insight : The 3-(trifluoromethyl) group on benzamide optimizes lipophilicity and target binding, outperforming bromo or alkoxy substituents in antimicrobial contexts.
Table 1: Comparative Antifungal Activity of Selected Analogs
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H17F3N4O2
- Molecular Weight : 420.39 g/mol
- SMILES Notation :
COc(cc1)ccc1-c1nnc(C(F)(F)c2ccccc2)=O)o1
This compound belongs to a class of benzamides that incorporate oxadiazole moieties, which are pivotal in enhancing biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines. One study reported IC50 values for related oxadiazole derivatives against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells in the sub-micromolar range .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Certain studies highlight their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown promising results in inhibiting bacterial growth .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities:
- Inflammation Modulation : Some derivatives have been noted for their ability to modulate inflammatory responses in vitro. They may act by inhibiting pro-inflammatory cytokines or other mediators involved in inflammation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
